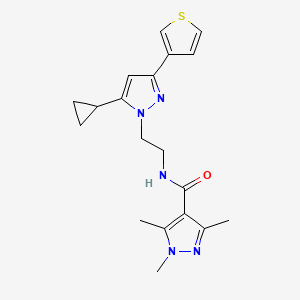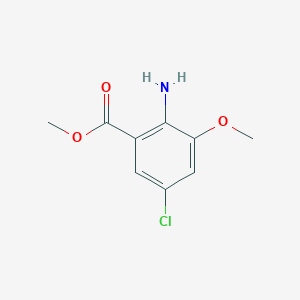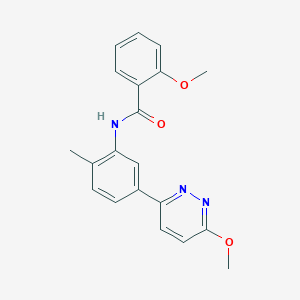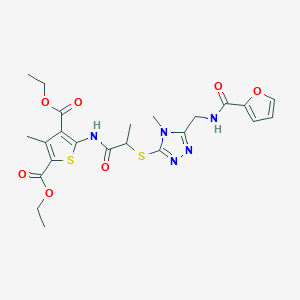![molecular formula C21H15ClFN3OS B2516970 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 902911-98-2](/img/structure/B2516970.png)
3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic molecule that appears to be designed for biological activity, given the presence of a pyrido[2,3-d]pyrimidin-4(3H)-one core, which is often seen in pharmacologically relevant compounds. Although the specific compound is not directly mentioned in the provided papers, similar structures with halogenated benzyl groups and heterocyclic bases are discussed, suggesting potential for biological activity, such as anticancer properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that has been chlorinated and condensed with urea . This suggests that the synthesis of the compound would likely involve similar multi-step reactions, possibly starting with a fluorobenzyl and chlorobenzyl precursor, followed by the introduction of the thioether linkage and the construction of the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For example, the related compound in paper crystallizes in the tetragonal system with specific geometric parameters. The molecular structure of this compound would likely be analyzed similarly to determine its conformation and potential for intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of halogens suggests potential for further substitution reactions, while the heterocyclic base may participate in various interactions with biological targets. The related compound in paper has been subjected to molecular docking studies, indicating that it could interact with specific proteins, which could also be true for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application. The related compounds exhibit specific crystallographic properties and intermolecular interactions, as seen in paper and . Theoretical calculations, such as density functional theory (DFT), can predict the electronic properties, such as HOMO and LUMO energies, which are indicative of the chemical reactivity and stability of the compound. Hirshfeld surface analysis can provide insights into the intermolecular interactions within the crystal structure, which is essential for understanding the compound's behavior in a solid state.
Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Biological Activity
The synthesis and exploration of chemical derivatives related to pyrido[2,3-d]pyrimidin-4(3H)-one compounds have been widely studied for their potential biological activities. For instance, the development of new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which may include structures similar to 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one, highlighted their affinity towards A1 and A2A adenosine receptors. These compounds have shown high affinity and selectivity for the A1 receptor subtype, indicating potential applications in modulating adenosine receptor-mediated biological effects (Betti et al., 1999).
Antimicrobial and Antifungal Applications
Another area of interest is the synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antibacterial and antifungal activities. These studies have produced compounds showing higher antifungal activity than fluconazole against Candida fungus species, and better antibacterial activity than other derivatives, presenting a promising avenue for the development of new antimicrobial agents (Kahveci et al., 2020).
Antimalarial Activity
Research into pyrido[1,2-a]pyrimidin-4-ones has revealed moderate antimalarial activity in synthesized compounds against chloroquine-sensitive strains, further supporting the potential of pyrido[2,3-d]pyrimidin derivatives in developing new antimalarial agents (Mane et al., 2014).
Antitumor and Anticancer Potential
The novel synthesis of pyrimidine derivatives, including pyrido[2,3-d]pyrimidin-4(3H)-one structures, has been evaluated for antitumor activities. Certain derivatives have demonstrated significant activity against various cancer cell lines, suggesting a potential role in cancer therapy development (Raić-Malić et al., 2000).
CNS Depressant Activity
Synthesis and evaluation of thieno(2,3-d)pyrimidin-4-ones and derivatives for central nervous system depressant activity have also been reported. These compounds exhibited marked sedative actions, indicating potential applications in CNS-related disorders (Manjunath et al., 1997).
Wirkmechanismus
Target of Action
Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities. They have been found to inhibit various enzymes and receptors, including tyrosine kinases and cyclin-dependent kinases .
Biochemical Pathways
The inhibition of these targets can affect multiple biochemical pathways, leading to various downstream effects. For example, the inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it targets tyrosine kinases, it could potentially have antiproliferative effects .
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25-21(26)28-13-15-7-2-4-10-18(15)23/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBJLMIUBPXNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)


![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)
![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)
![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2516898.png)



![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)
![2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2516908.png)